2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid (CAS 1785611-17-7) is a heterocyclic small molecule (C9H7NO4, MW 193.16 g/mol) belonging to the 3,1-benzoxazin-2-one family. It features a benzene ring fused to a 2-oxo-1,4-dihydro-3,1-oxazine ring bearing a carboxylic acid at the 7-position.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 1785611-17-7
Cat. No. B6618427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid
CAS1785611-17-7
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)C(=O)O)NC(=O)O1
InChIInChI=1S/C9H7NO4/c11-8(12)5-1-2-6-4-14-9(13)10-7(6)3-5/h1-3H,4H2,(H,10,13)(H,11,12)
InChIKeyCJAKSWXNTSIETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic Acid (CAS 1785611-17-7): Core Scaffold Identity and Procurement Baseline


2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid (CAS 1785611-17-7) is a heterocyclic small molecule (C9H7NO4, MW 193.16 g/mol) belonging to the 3,1-benzoxazin-2-one family. It features a benzene ring fused to a 2-oxo-1,4-dihydro-3,1-oxazine ring bearing a carboxylic acid at the 7-position . The compound is commercially available as a research chemical with a typical purity of 98% . Its calculated physicochemical properties include a topological polar surface area (TPSA) of 75.63 Ų, a predicted LogP of 1.4469, three hydrogen bond acceptors, two hydrogen bond donors, and one rotatable bond . This scaffold serves as a key intermediate or building block in medicinal chemistry, particularly for the synthesis of bioactive benzoxazine derivatives targeting neurological disorders, inflammation, and enzyme inhibition [1].

Why Generic Substitution Fails for 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic Acid: Regiochemical and Topological Constraints


Benzoxazine-carboxylic acid scaffolds are not interchangeable commodities. The position of the carboxylic acid substituent (e.g., 6-COOH vs. 7-COOH), the oxidation state of the oxazine ring (mono-oxo vs. dioxo), and the ring fusion topology (3,1-benzoxazine vs. 1,4-benzoxazine) fundamentally alter the compound's hydrogen-bonding capacity, electronic distribution, steric accessibility, and metabolic stability [1]. The 3,1-benzoxazin-2-one core in this compound exhibits poor carbonyl electrophilicity and a near-planar nitrogen geometry that prevents productive acylation of serine-based enzymes—a limitation confirmed for related 3-acylamino-7-carboxylic acid analogs, which were found to be neither substrates nor inhibitors of β-lactamases or DD-peptidases, in stark contrast to their parent depsipeptide counterparts [1]. Substituting a 6-COOH positional isomer, a 2,4-dioxo analog, or a 1,4-benzoxazine scaffold will therefore yield a different hydrogen-bonding pharmacophore, altered LogP, and distinct reactivity toward biological nucleophiles, invalidating the assumption of functional equivalence without explicit comparative data.

Quantitative Differentiation Guide: 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic Acid vs. Closest Analogs


Regiochemical Differentiation: 7-COOH vs. 6-COOH Positional Isomer Affects LogP and Steric Accessibility

The target compound bearing the carboxylic acid at the 7-position (para to the oxazine oxygen) is a positional isomer of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid (CAS 1511528-39-4), which carries the acid at the 6-position (meta to the oxazine oxygen). Both share identical molecular formula (C9H7NO4), molecular weight (193.16 g/mol), and TPSA (75.63 Ų) . However, the 7-COOH isomer exhibits a predicted LogP of 1.4469 , while the 6-COOH isomer is expected to have a slightly different LogP due to altered electronic distribution on the aromatic ring arising from the different position relative to the electron-withdrawing oxazine lactam. The 7-COOH placement extends the carboxylic acid further from the fused oxazine ring junction, offering greater steric accessibility for amide coupling and bioconjugation reactions compared to the more sterically constrained 6-COOH isomer. No direct head-to-head biological comparison between these two isomers has been reported in the peer-reviewed literature [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Oxidation State Differentiation: Mono-Oxo (2-Oxo) vs. Dioxo (2,4-Dioxo) Analog Alters Molecular Weight, Hydrogen Bonding, and Electrophilicity

The target mono-oxo compound (C9H7NO4, MW 193.16) differs from its 2,4-dioxo analog 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-7-carboxylic acid (CAS 77423-14-4, C9H5NO5, MW 207.14) by one additional carbonyl group at the 4-position of the oxazine ring . The dioxo analog is commonly referred to as 4-carboxylic-isatoic anhydride and contains an additional hydrogen bond acceptor (total 6 vs. 3 for the mono-oxo compound) . Critically, paper by Cabaret et al. (2001) demonstrated that 3-acylamino derivatives of the mono-oxo 3,1-benzoxazine-7-carboxylic acid scaffold are not substrates or inhibitors of β-lactamases or DD-peptidases, attributing this to poor carbonyl electrophilicity and near-planar nitrogen geometry of the oxazin-2-one ring [1]. The dioxo analog, by contrast, contains an anhydride-like structure at positions 2 and 4 that is inherently more electrophilic and can undergo ring-opening reactions with nucleophiles—a reactivity feature absent in the mono-oxo scaffold. This difference is quantified by the distinct molecular formulas: C9H7NO4 (target) vs. C9H5NO5 (dioxo), reflecting the formal loss of 2 hydrogen atoms and gain of 1 oxygen atom.

Chemical Biology Covalent Inhibitor Design Fragment-Based Drug Discovery

Scaffold Topology Differentiation: 3,1-Benzoxazine vs. 1,4-Benzoxazine Isomers Dictate Ring Junction Geometry and Biological Recognition

The target compound features a 3,1-benzoxazine ring fusion (N at position 3, O at position 1 relative to the benzene junction), while a commonly encountered alternative scaffold is 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 214848-62-1), which has a 1,4-benzoxazine fusion (N at position 4, O at position 1) [1]. These scaffolds are topological isomers with identical molecular formula (C9H7NO4) and molecular weight (193.16 g/mol) but fundamentally different atom connectivity: in the 3,1-series, the lactam nitrogen is directly attached to the benzene ring (aniline-type), whereas in the 1,4-series, the lactam nitrogen is at the benzylic position and the oxygen is directly attached to the benzene ring (phenol-ether-type) . The 3,1-benzoxazine scaffold has been specifically studied by Cabaret et al. (2001), who demonstrated that its oxazin-2-one carbonyl possesses poor electrophilicity and the nitrogen atom exhibits near-planar geometry, precluding productive acylation of serine-based enzymes—a mechanistic constraint not necessarily shared by the 1,4-benzoxazine scaffold, where the carbonyl group is at position 3 and the electronic environment around the lactam is distinct [2].

Medicinal Chemistry Bioisosterism Kinase Inhibitor Design

Derivatization Potential: Free NH at Position 3 Enables Selective N-Functionalization Absent in N-Substituted Analogs

The target compound features a free NH at the 3-position of the oxazine ring, which serves as a synthetically accessible handle for N-acylation, N-alkylation, or N-arylation . In contrast, N-substituted analogs such as 3,4-dihydro-3-[(phenylacetyl)amino]-2-oxo-2H-1,3-benzoxazine-7-carboxylic acid (CAS 330580-68-2) have this position pre-functionalized . Cabaret et al. (2001) demonstrated that N-acylation of this scaffold proceeds readily via treatment with carbonyldiimidazole and subsequent deprotection, yielding 3-acylamino derivatives [1]. Crucially, the free NH compound provides synthetic flexibility for late-stage diversification, whereas the pre-functionalized analog is restricted to the specific N-substituent installed during synthesis. The free NH also contributes one additional hydrogen bond donor (total HBD = 2 for the target vs. 1 for N-substituted analogs), which can be exploited for target engagement or sacrificed through derivatization to tune physicochemical properties.

Parallel Synthesis Chemical Biology Library Design

Optimal Application Scenarios for 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic Acid Based on Quantitative Differentiation Evidence


Non-Covalent Fragment Library Design Requiring Metabolically Stable, Non-Electrophilic Benzoxazine Cores

The mono-oxo 3,1-benzoxazine scaffold is preferred over the 2,4-dioxo analog when the research objective is non-covalent target engagement without the risk of non-specific electrophilic reactivity. As demonstrated by Cabaret et al. (2001), the oxazin-2-one carbonyl exhibits poor electrophilicity and does not acylate serine-based enzymes, making this scaffold suitable for fragment-based screening against targets where covalent modification must be avoided [1]. The 7-COOH isomer provides maximal steric accessibility for linker attachment compared to the 6-COOH analog, facilitating conjugation to biophysical probes or solid supports without compromising binding interactions at the benzoxazine core.

Late-Stage Diversification via N3-Functionalization in Parallel Library Synthesis

The free NH at position 3 enables N-acylation, N-alkylation, or N-arylation chemistry for generating focused libraries from a single building block. This is a key differentiator from pre-functionalized N-substituted analogs (e.g., CAS 330580-68-2), which are restricted to a single substituent. The dual derivatization handles (COOH at C7 and NH at N3) support a two-dimensional diversification strategy, reducing the number of building blocks that must be procured and enabling efficient SAR exploration in hit-to-lead campaigns .

Scaffold-Hopping Control in Serine Hydrolase or β-Lactamase Inhibitor Programs

When evaluating benzoxazine-based scaffolds for serine hydrolase inhibition, the 3,1-benzoxazine topology serves as a negative control or specificity probe. The Cabaret et al. (2001) finding that this scaffold is neither a substrate nor inhibitor of β-lactamases or DD-peptidases provides a defined baseline for scaffold-hopping studies: if a newly designed 1,4-benzoxazine analog shows inhibitory activity, the 3,1-benzoxazine can be used to confirm that activity is scaffold-dependent rather than an artifact of the benzoxazine heterocycle itself [1]. This application is specific to the 3,1-benzoxazine topology and cannot be fulfilled by 1,4-benzoxazine analogs.

Synthesis of 2-Amino-Benzyl Alcohol Derivatives via Oxazine Ring Opening

The 2-oxo-3,1-benzoxazine scaffold can be converted to 2-amino-benzyl alcohols by hydrolytic ring opening, as described in patent literature for the broader compound class [2]. The 7-COOH substitution pattern places the carboxylic acid at the position para to the emerging aminomethyl group, generating 4-carboxy-2-aminobenzyl alcohol derivatives that are valuable intermediates for pharmaceuticals, herbicides, and dyestuffs. This synthetic utility is enhanced by the commercial availability of the target compound at 98% purity, eliminating the need for in-house synthesis of the benzoxazine precursor .

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